Cetyl Alcohol

Beschreibung

Cetyl alcohol, also known as 1-hexadecanol or n-hexadecyl alcohol, is a 16-C fatty alcohol with the chemical formula CH3(CH2)15OH. It can be produced from the reduction of palmitic acid. This compound is present in a waxy white powder or flake form at room temperature, and is insoluble in water and soluble in alcohols and oils. Discovered by Chevrenl in 1913, this compound is one of the oldest known long-chain alcohol. It may be contained in cosmetic and personal care products such as shampoos, creams and lotions. Mainly it is used as an opacifier, emulsifier, and thickening agent that alter the thickness of the liquid, and increase and stabilize the foaming capacity. Due to its water-binding property, this compound is commonly used as an emollient that prevents drying and chapping of the skin. According to the FDA Code of Federal Regulations, this compound is a safe synthetic fatty acid in food and in the synthesis of food components under the condition that it contain not less than 98 percent of total alcohols and not less than 94 percent of straight chain alcohols. This compound is also listed in the OTC ingredient list as a skin protectant for skin irritations caused by poison ivy, oak, sumac, and insect bites or stings. This compound is reported to be a mild skin or eye irritant.

1-Hexadecanol has been reported in Camellia sinensis, Angelica gigas, and other organisms with data available.

This compound is a synthetic, solid, fatty alcohol and nonionic surfactant. This compound is used as an emulsifying agent in pharmaceutical preparations.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1990.

This compound, also known as 1-hexadecanol and palmityl alcohol, is a solid organic compound and a member of the alcohol class of compounds. Its chemical formula is CH3(CH2)15OH. At room temperature, this compound takes the form of a waxy white solid or flakes. It belongs to the group of fatty alcohols. With the demise of commercial whaling, this compound is no longer primarily produced from whale oil, but instead either as an end-product of the petroleum industry, or produced from vegetable oils such as palm oil and coconut oil. Production of this compound from palm oil gives rise to one of its alternative names, palmityl alcohol.

has been used for eczema, skin irritations; RN given refers to parent cpd; structure

See also: this compound; colfosceril palmitate; tyloxapol (component of).

Structure

3D Structure

Eigenschaften

IUPAC Name |

hexadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWNKGSJHAJOGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19141-82-3 (aluminum salt) | |

| Record name | Cetyl alcohol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036653824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4027991 | |

| Record name | 1-Hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White solid; [Hawley], Solid, white solid/odourless | |

| Record name | 1-Hexadecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cetyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2890 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Hexadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003424 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Hexadecanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/255/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

334 °C at 760 mm Hg | |

| Record name | Cetyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-HEXADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

175 °C | |

| Record name | Cetyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2890 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble, Slightly soluble in alcohol; soluble in acetone; very soluble in ether, benzene, chloroform, Soluble in alcohol, chloroform, ether, In water, 4.1X10-2 mg/L at 25 °C, 1.34e-05 mg/mL at 25 °C, insoluble in water; soluble in ether, 1 gm in 3ml 90% alcohol (in ethanol) | |

| Record name | Cetyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-HEXADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Hexadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003424 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Hexadecanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/255/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8187 at 50 °C/4 °C, 0.8152 (55°) | |

| Record name | 1-HEXADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Hexadecanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/255/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

8.360 (AIR= 1) | |

| Record name | 1-HEXADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000306 [mmHg], 6X10-6 mm Hg at 25 °C | |

| Record name | Cetyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2890 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-HEXADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

FLAKES FROM ETHYL ACETATE, SOLID OR LEAF-LIKE CRYSTALS, White crystals, UNCTUOUS, WHITE FLAKES, GRANULES, CUBES, OR CASTINGS, White, waxy solid | |

CAS No. |

36653-82-4, 36311-34-9, 124-29-8 | |

| Record name | Cetyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36653-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocetyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036311349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetyl alcohol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036653824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Hexadecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexadecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hexadecylalcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/936JST6JCN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-HEXADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Hexadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003424 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

49.3 °C | |

| Record name | Cetyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-HEXADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Hexadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003424 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Cetyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and toxicological profile of cetyl alcohol (Hexadecan-1-ol). A fatty alcohol of significant industrial importance, particularly in the pharmaceutical and cosmetic sectors, a thorough understanding of its characteristics is crucial for formulation development and safety assessment. This document consolidates key data into structured tables, outlines detailed experimental methodologies for property determination based on OECD guidelines, and presents visual representations of its chemical structure and mechanism of action to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

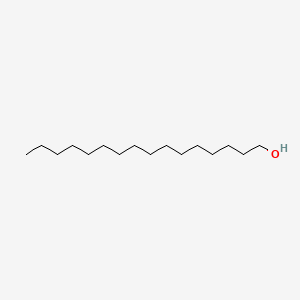

This compound, with the IUPAC name hexadecan-1-ol , is a long-chain fatty alcohol.[1][2][3] Its structure consists of a 16-carbon chain with a hydroxyl group (-OH) at one end. This amphipathic nature, possessing both a hydrophobic hydrocarbon tail and a hydrophilic alcohol head, underpins many of its functional properties as an emulsifier and emollient.

The chemical formula for this compound is C16H34O , and its molecular formula is CH3(CH2)15OH .[1][2][4][5] At room temperature, it exists as a waxy white solid or flakes.[1][2]

Below is a diagram representing the chemical structure of this compound.

Caption: 2D chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical to its function in various applications. These properties have been determined through standardized testing methodologies and are summarized in the table below.

| Property | Value |

| Molecular Weight | 242.44 g/mol |

| Melting Point | 49.3 °C (120.7 °F; 322.4 K) |

| Boiling Point | 344 °C (651 °F; 617 K) |

| Density | 0.811 g/cm³ |

| Water Solubility | Insoluble |

| Solubility in other solvents | Very soluble in ether, benzene, and chloroform. Soluble in acetone. Slightly soluble in alcohol.[1] |

| log P (Octanol-Water Partition Coefficient) | 7.25 |

| pKa (Acid Dissociation Constant) | 16.2 |

Experimental Protocols for Physicochemical Properties

The determination of the physicochemical properties of chemical substances is governed by internationally recognized guidelines to ensure consistency and reliability of data. The following protocols are based on the OECD Guidelines for the Testing of Chemicals.

Melting Point/Melting Range (OECD Guideline 102)

This method determines the temperature at which the phase transition from solid to liquid occurs.

Principle: A small, uniform sample of the substance is heated at a controlled rate, and the temperatures at which melting begins and is complete are recorded.

Apparatus:

-

Capillary tube melting point apparatus (e.g., Thiele tube or automated instrument).

-

Thermometer calibrated to a recognized standard.

-

Glass capillary tubes, sealed at one end.

Procedure:

-

Sample Preparation: A small amount of the dry, powdered substance is introduced into a capillary tube to a height of 2-4 mm.

-

Heating: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a rate of approximately 10°C/min until it is about 10°C below the expected melting point.

-

Determination: The heating rate is then reduced to 1-2°C/min. The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the last solid particle disappears is recorded as the final melting point.

Boiling Point (OECD Guideline 103)

This method determines the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.

Principle: The substance is heated, and the temperature at which it boils freely is recorded. For substances that decompose at their boiling point, the measurement can be performed at reduced pressure.

Apparatus:

-

Ebulliometer or a distillation apparatus.

-

Calibrated thermometer.

-

Heating mantle or oil bath.

Procedure (Distillation Method):

-

A suitable quantity of the substance is placed in a distillation flask.

-

The apparatus is assembled, and the substance is heated.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining water solubility: the column elution method for substances with low solubility and the flask method for those with higher solubility.

Principle (Flask Method): A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature water bath or shaker.

-

Glass flasks with stoppers.

-

Centrifuge or filtration apparatus.

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer).

Procedure:

-

An excess amount of the substance is added to a known volume of water in a flask.

-

The flask is agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).

-

The solution is then centrifuged or filtered to remove undissolved solid.

-

The concentration of the substance in the clear aqueous phase is determined using a validated analytical method.

Density of Liquids and Solids (OECD Guideline 109)

This guideline provides several methods for determining the density of substances. For a solid like this compound, the pycnometer method is suitable.

Principle: The density is calculated from the mass of the substance and the volume it occupies. The volume is determined by measuring the mass of a pycnometer filled with the substance and a liquid of known density.

Apparatus:

-

Pycnometer (a glass flask with a precise volume).

-

Analytical balance.

-

Constant temperature bath.

Procedure:

-

The mass of the empty, clean, and dry pycnometer is determined.

-

A known mass of the solid substance is placed in the pycnometer.

-

The pycnometer is then filled with a liquid of known density in which the solid is insoluble (e.g., a hydrocarbon for this compound).

-

The pycnometer is brought to a constant temperature in the bath, and the total mass is measured.

-

The volume of the solid is calculated from the mass and density of the displaced liquid. The density of the solid is then its mass divided by its calculated volume.

Toxicological Profile

The toxicological properties of this compound have been evaluated to ensure its safety in consumer and industrial applications. It is generally considered to be of low toxicity.

| Toxicological Endpoint | Value | Species |

| Acute Oral LD50 | > 5000 mg/kg | Rat |

| Acute Dermal LD50 | > 2000 mg/kg | Rabbit |

| Skin Irritation | Mild to non-irritating | Rabbit |

| Eye Irritation | Mild to non-irritating | Rabbit |

Experimental Protocols for Toxicological Assessment

The toxicological assessment of chemicals follows standardized protocols to ensure the welfare of test animals and the reliability of the data. The following are summaries of the relevant OECD guidelines.

Acute Oral Toxicity (Based on OECD Guideline 423 - Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Principle: A stepwise procedure is used where a small number of animals are dosed at one of three fixed starting dose levels (5, 50, or 300 mg/kg body weight). The outcome of the initial dosing determines the next step: either dosing at a higher or lower level or terminating the study.

Procedure:

-

Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.

-

Dosing: The test substance is administered in a single dose by gavage.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Endpoint: The LD50 is estimated based on the dose levels at which mortality is observed.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

Principle: The test substance is applied to a small area of the skin of a single animal. The degree of irritation is observed and scored at specified intervals.

Procedure:

-

Animal Selection: A single healthy young adult albino rabbit is used for the initial test.

-

Application: A 0.5 g patch of the test substance is applied to a shaved area of the skin for a 4-hour exposure period.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored, and the substance is classified based on the scores.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.

Principle: The test substance is instilled into the conjunctival sac of one eye of a single animal. The other eye serves as a control.

Procedure:

-

Animal Selection: A single healthy young adult albino rabbit is used.

-

Instillation: A 0.1 g dose of the solid substance is instilled into the eye.

-

Observation: The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

-

Scoring: The severity of the ocular lesions is scored to determine the irritation potential.

Mechanism of Action as a Skin Emollient

This compound is widely used in topical formulations for its emollient properties. Its mechanism of action is primarily physical, involving the formation of an occlusive layer on the stratum corneum, the outermost layer of the skin.

Caption: this compound's mechanism of action as a skin emollient.

This occlusive layer reduces transepidermal water loss (TEWL), thereby increasing the moisture content of the skin.[6] This leads to improved skin hydration, softness, and smoothness.

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for determining a physicochemical property, such as melting point, according to OECD guidelines.

Caption: Generalized workflow for physicochemical property determination.

Conclusion

This compound is a well-characterized fatty alcohol with a favorable safety profile and versatile physicochemical properties that make it a valuable excipient in the pharmaceutical and cosmetic industries. Its primary function as an emollient is attributed to its ability to form an occlusive barrier on the skin, thereby enhancing hydration. The standardized methodologies outlined in this guide provide a framework for the consistent and reliable assessment of its properties, ensuring its safe and effective use in product development.

References

A Technical Guide to the Synthesis and Purification of Long-Chain Fatty Alcohols

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Long-chain fatty alcohols (LCFAs) are essential components in a vast array of applications, from pharmaceuticals and cosmetics to lubricants and detergents. Their amphiphilic nature, consisting of a long hydrophobic alkyl chain and a hydrophilic hydroxyl group, imparts unique properties that make them valuable intermediates and active ingredients. This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of LCFAs, focusing on both traditional chemical processes and emerging biotechnological routes. Detailed experimental protocols, comparative quantitative data, and visual workflows are presented to equip researchers and professionals with the practical knowledge required for their work.

I. Synthesis of Long-Chain Fatty Alcohols

The production of LCFAs can be broadly categorized into two main approaches: chemical synthesis from natural or petrochemical feedstocks and biotechnological synthesis using engineered microorganisms.

Chemical Synthesis

Chemical synthesis remains the cornerstone of industrial fatty alcohol production, offering high efficiency and scalability.[1][2] The primary methods involve the reduction of fatty acids or their esters.

a) Hydrogenation of Fatty Acid Esters: This is the most common industrial method for producing "natural" fatty alcohols.[3][4] The process typically begins with the transesterification of triglycerides from sources like palm, coconut, or rapeseed oil to yield fatty acid methyl esters (FAMEs).[3] These FAMEs are then hydrogenated over a catalyst, typically a copper-based catalyst, under high pressure and temperature to produce the corresponding fatty alcohols.[4][5][6][7]

b) Direct Hydrogenation of Fatty Acids: While feasible, the direct hydrogenation of fatty acids to alcohols requires harsher reaction conditions (e.g., temperatures >200 °C) compared to ester hydrogenation.[8] This process can be corrosive to equipment, though mixing the fatty acids with the resulting alcohols can mitigate this issue.[9]

c) The Ziegler Process: This method produces "synthetic" fatty alcohols from petrochemicals.[3] It involves the oligomerization of ethylene using triethylaluminium, followed by oxidation and hydrolysis to yield even-numbered primary alcohols.[3]

d) Chemoenzymatic Synthesis: A milder, two-step approach combines enzymatic esterification with chemical hydrogenation.[8][10] In this process, a fatty acid is first esterified with a fatty alcohol using a lipase catalyst. The resulting wax ester is then hydrogenated using a metal catalyst under significantly lower pressure than traditional industrial processes.[8]

Biotechnological Synthesis

Growing concerns about sustainability and environmental impact have spurred the development of biotechnological routes for fatty alcohol production from renewable feedstocks.[1][2] These methods utilize metabolically engineered microorganisms to convert simple sugars into LCFAs.

a) Engineered Escherichia coli and Saccharomyces cerevisiae: These model organisms are frequently engineered for fatty alcohol production.[1][2][11][12] The core strategy involves introducing heterologous enzymes, primarily fatty acyl-CoA reductases (FARs) or a combination of carboxylic acid reductases (CARs) and alcohol dehydrogenases, to convert intermediates of the native fatty acid synthesis pathway into fatty alcohols.[2]

b) Oleaginous Yeasts: Organisms like Rhodosporidium toruloides and Yarrowia lipolytica are naturally high lipid accumulators, making them excellent candidates for producing fatty acid-derived chemicals.[12][13][14] Engineered strains of these yeasts have achieved some of the highest reported titers of fatty alcohols.[12][13]

II. Purification of Long-Chain Fatty Alcohols

Regardless of the synthesis method, the resulting product is a mixture that requires purification to isolate the desired LCFAs from unreacted starting materials, byproducts, and other impurities.

Distillation

Distillation is a fundamental technique for purifying fatty alcohols, particularly on an industrial scale.[4][15]

-

Fractional Distillation: This method separates fatty alcohols based on their chain length (and thus boiling point), allowing for the isolation of specific fractions (e.g., C12-C14 from C16-C18).[3][15]

-

Molecular Distillation: For very long-chain or heat-sensitive alcohols, molecular distillation (or short-path distillation) is employed, as it operates under high vacuum and allows for lower distillation temperatures, minimizing thermal degradation.[15]

Crystallization

Crystallization is an effective method for separating saturated from unsaturated fatty alcohols or for removing other impurities.[16][17][18][19] The process involves dissolving the crude alcohol mixture in a suitable solvent and then cooling it to induce the crystallization of the desired component, which can then be separated by filtration.[16]

Chromatography

Chromatographic techniques offer high-resolution purification and are particularly useful for laboratory-scale separations and for isolating specific high-purity alcohols.

-

Solid-Phase Extraction (SPE): SPE is a rapid and efficient method for fractionating lipid classes.[20] Cartridges packed with silica gel, aminopropyl-bonded silica, or C18 media can be used to separate fatty alcohols from more nonpolar compounds (like hydrocarbons) and more polar compounds (like fatty acids).[20][21]

-

Column Chromatography: Larger-scale chromatographic separations can be performed using columns packed with adsorbents like activated alumina.[22] Different solvent systems are used to first elute impurities and then recover the purified fatty alcohols.[22]

Saponification Pre-treatment

When LCFAs are present as esters (e.g., in wax esters from natural sources), a saponification step is required to hydrolyze the ester bond and release the free fatty alcohol before purification.[20][23][24][25][26] This is typically achieved by refluxing the sample with an alcoholic solution of a strong base, such as potassium hydroxide (KOH).[24][26]

III. Quantitative Data Presentation

The following tables summarize quantitative data from various synthesis and purification methodologies to facilitate comparison.

Table 1: Comparison of Fatty Alcohol Synthesis Methods

| Synthesis Method | Feedstock | Organism/Catalyst | Product (Chain Length) | Titer/Yield | Reference |

| Biotechnological | |||||

| Metabolic Engineering | Glucose | Rhodosporidium toruloides | C16-C18 | > 8 g/L | [12][13] |

| Metabolic Engineering | Glucose | Saccharomyces cerevisiae | C12-C18 | 6.0 g/L | [27] |

| Metabolic Engineering | Glucose/Galactose | Saccharomyces cerevisiae | C16-C18 | 100 mg/L | [13] |

| Metabolic Engineering | Not Specified | Escherichia coli | C12-C18 | 350 mg/L | [1] |

| Metabolic Engineering | Glucose | Yarrowia lipolytica | C18-C24 | 166.6 mg/L | [14] |

| Chemoenzymatic | |||||

| Esterification & Hydrogenation | Myristic Acid | Lipase & Ru-Macho-BH | Myristyl Alcohol (C14) | Complete Conversion | [8] |

| Chemical | |||||

| In-situ Hydrogenation | Lauric Acid | Cu/ZrO₂ | Lauryl Alcohol (C12) | 97.8% Yield | [28] |

Table 2: Recovery and Purity Data for Purification Methods

| Purification Method | Sample Matrix | Target Analyte | Purity/Recovery | Reference |

| Solid-Phase Extraction (SPE) | Calanus Oil | Fatty Alcohols & Fatty Acids | 75 mg FA-OH & 63 mg FA from 322 mg oil | [23] |

| Crystallization | Phytosterol Esterification Product | Phytosterol Esters | 98.2% Purity | [17] |

| Crystallization | Lauric/Myristic Acid Mixture | Lauric Acid | Up to 98% Purity | [18] |

| Chromatography (Alumina) | Crude Tallow Alcohol (2-50% impurities) | Higher Fatty Alcohols | < 0.5% Impurity | [22] |

IV. Experimental Protocols & Methodologies

This section provides detailed protocols for key experiments cited in this guide.

Protocol 1: Chemoenzymatic Synthesis of Myristyl Alcohol[8][10]

Step 1: Lipase-Catalyzed Esterification

-

Reactor Setup: A bubble column reactor is charged with equimolar amounts of myristic acid and myristyl alcohol.

-

Catalyst Addition: Immobilized lipase B from Candida antarctica is added as the biocatalyst.

-

Reaction Conditions: The reaction is carried out solvent-free at 60°C.

-

Monitoring: The reaction is monitored until complete conversion of myristic acid is achieved, yielding myristyl myristate.

-

Catalyst Separation: The immobilized lipase is separated from the product by simple filtration.

Step 2: Metal-Catalyzed Hydrogenation

-

Reactor Setup: The myristyl myristate from Step 1 is transferred to a pressurized reaction vessel.

-

Catalyst Addition: The homogeneous chemocatalyst Ru-Macho-BH is added.

-

Reaction Conditions: The hydrogenation is conducted at 100°C under a hydrogen pressure of 35 bar.

-

Product: The reaction yields myristyl alcohol.

Protocol 2: Biotechnological Production in Rhodosporidium toruloides[13]

Step 1: Culture and Fermentation

-

Strain: An engineered strain of Rhodosporidium toruloides expressing a fatty acyl-CoA reductase from Marinobacter aquaeolei VT8 is used.

-

Media: Fermentation is carried out in a defined medium with sucrose as the carbon source.

-

Fed-Batch Fermentation: A fed-batch strategy is employed in a 7 L bioreactor. The carbon-to-nitrogen ratio is controlled to promote biomass and fatty alcohol production while reducing oil synthesis.

-

pH Control: Ammonia is used for pH control.

Step 2: Extraction and Analysis

-

Cell Lysis: After fermentation, the yeast cells are harvested and lysed.

-

Solvent Extraction: The fatty alcohols are extracted from the cell lysate and the culture broth using an organic solvent (e.g., hexane or ethyl acetate).

-

Quantification: The extracted fatty alcohols are quantified using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Protocol 3: Purification of LCFAs from Wax Esters using SPE[20][23]

Step 1: Saponification

-

Sample Preparation: A known quantity of wax ester-rich oil (e.g., Calanus oil) is dissolved in an alcoholic solution.

-

Hydrolysis: An aqueous solution of potassium hydroxide (KOH) is added, and the mixture is heated under reflux to hydrolyze the wax esters into free fatty acids and free fatty alcohols.

-

Extraction: After cooling, the non-saponifiable fraction (containing the fatty alcohols) is extracted with a non-polar solvent like heptane or petroleum ether.

Step 2: Solid-Phase Extraction

-

Column Conditioning: An aminopropyl SPE cartridge is conditioned with heptane.

-

Sample Loading: The extracted sample, dissolved in a non-polar solvent, is loaded onto the SPE column.

-

Elution of Fatty Alcohols: The fatty alcohol fraction is eluted using a solvent mixture of intermediate polarity, such as chloroform/isopropanol (2:1 v/v).

-

Elution of Fatty Acids: The column is re-conditioned with heptane, and the fatty acid fraction is then eluted with a more polar, acidic solvent mixture, such as diethyl ether/acetic acid (98:2 v/v).

-

Solvent Evaporation: The solvents are evaporated from the collected fractions under a stream of nitrogen to yield the purified fatty alcohols and fatty acids.

V. Visualizing Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of the key processes described.

References

- 1. Frontiers | Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations [frontiersin.org]

- 2. Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty alcohol - Wikipedia [en.wikipedia.org]

- 4. Fatty Alcohol Manufacturing Business | Most Profitable Business Idea | How to Start Business [eiriindia.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. Fatty alcohol synthesis from fatty acids at mild temperature by subsequent enzymatic esterification and metal-catalyzed hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. US2248465A - Process for the reduction of fatty acids to alcohols - Google Patents [patents.google.com]

- 10. Fatty alcohol synthesis from fatty acids at mild temperature by subsequent enzymatic esterification and metal-catalyzed hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Microbial production of fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Frontiers | Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica [frontiersin.org]

- 15. scientificspectator.com [scientificspectator.com]

- 16. US3028435A - Separation and purification of fatty alcohols - Google Patents [patents.google.com]

- 17. scielo.br [scielo.br]

- 18. pubs.acs.org [pubs.acs.org]

- 19. "Separation of fatty acids by extractive crystallization" by Sanjay N Wale [digitalcommons.unl.edu]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. US2913501A - Chromatographic purification of higher fatty alcohols - Google Patents [patents.google.com]

- 23. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cedar.wwu.edu [cedar.wwu.edu]

- 25. impactfactor.org [impactfactor.org]

- 26. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]

- 27. High-Level Production of Fatty Alcohols from Engineered Yeast 2017-097 - Intellectual Property Office – Intellectual Property Office [ipo.lbl.gov]

- 28. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physicochemical Characteristics of Hexadecan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecan-1-ol, commonly known as cetyl alcohol, is a long-chain fatty alcohol with the chemical formula C16H34O.[1][2][3] It is a versatile compound widely utilized in the pharmaceutical, cosmetic, and chemical industries for its unique physicochemical properties.[2][4] At room temperature, it presents as a white, waxy solid.[3] This technical guide provides a comprehensive overview of the core physicochemical characteristics of hexadecan-1-ol, details on experimental protocols for their determination, and an exploration of its mechanism of action, particularly its interaction with the skin barrier, which is crucial for its application in topical drug delivery and dermatological formulations.

Physicochemical Properties

The key physicochemical properties of hexadecan-1-ol are summarized in the tables below, providing a consolidated reference for researchers and formulation scientists.

Table 1: General and Physical Properties of Hexadecan-1-ol

| Property | Value | References |

| Molecular Formula | C16H34O | [1][2][3] |

| Molecular Weight | 242.44 g/mol | [5] |

| Appearance | White, waxy solid or flakes | [3] |

| Odor | Very faint, waxy | [3] |

Table 2: Thermal and Density Properties of Hexadecan-1-ol

| Property | Value | References |

| Melting Point | 48-50 °C | [1] |

| Boiling Point | 344 °C (at 760 mmHg) | [3] |

| 179-181 °C (at 10 mmHg) | [1] | |

| Density | 0.818 g/mL (at 25 °C) | [1] |

Table 3: Solubility and Acidity of Hexadecan-1-ol

| Property | Value | References |

| Solubility in Water | Insoluble | [3] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, and acetone. | [1][3] |

| pKa | Approximately 16.2 | [3] |

Experimental Protocols

The determination of the physicochemical properties of hexadecan-1-ol is guided by standardized methodologies to ensure accuracy and reproducibility. Below are detailed outlines of the experimental protocols for measuring key parameters.

Melting Point Determination

The melting point of hexadecan-1-ol can be determined using the capillary tube method as described in standard pharmacopeias and ASTM E324.[6]

-

Principle: A small, uniform sample of the substance is heated at a controlled rate in a capillary tube. The temperatures at which the substance begins to melt (initial melting point) and completely liquefies (final melting point) are recorded to define the melting range. A narrow melting range is indicative of high purity.[6]

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small amount of finely powdered hexadecan-1-ol is packed into a capillary tube to a height of 2-4 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the initial melting point.

-

The temperature at which the entire solid has transformed into a liquid is recorded as the final melting point.

-

Boiling Point Determination

The boiling point of hexadecan-1-ol, particularly at reduced pressure to prevent decomposition, can be determined using methods outlined in ASTM D7398 for fatty acid derivatives, which can be adapted for fatty alcohols.[7][8][9][10]

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For high-boiling-point substances, this is often measured under vacuum to lower the boiling temperature and prevent thermal degradation.[9]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, vacuum pump, manometer.

-

Procedure:

-

A sample of hexadecan-1-ol is placed in the distillation flask.

-

The apparatus is assembled, and a vacuum is applied to the desired pressure, measured by the manometer.

-

The sample is heated, and the temperature of the vapor that distills is recorded as the boiling point at that specific pressure.

-

Density Determination

The density of molten hexadecan-1-ol can be determined using a digital density meter, following the principles of ASTM D4052.[11][12][13]

-

Principle: A small volume of the liquid sample is introduced into an oscillating U-tube. The change in the oscillation frequency of the tube caused by the mass of the sample is used to calculate its density.[13]

-

Apparatus: Digital density meter with a temperature-controlled cell.

-

Procedure:

-

The digital density meter is calibrated using a reference standard of known density.

-

Hexadecan-1-ol is heated above its melting point to a liquid state.

-

A sample of the molten hexadecan-1-ol is injected into the measuring cell of the density meter, which is maintained at a constant temperature (e.g., 25 °C).

-

The instrument measures the oscillation period and calculates the density.

-

Solubility Determination

The solubility of hexadecan-1-ol in various solvents can be determined following the principles of the OECD Guideline for the Testing of Chemicals, Test No. 105.[1][14][15][16]

-

Principle: The flask method is suitable for substances with solubilities above 10⁻² g/L. An excess amount of the substance is agitated in the solvent at a constant temperature until equilibrium is reached. The concentration of the substance in the saturated solution is then determined analytically.[1]

-

Apparatus: Flask with a stirrer, constant temperature bath, analytical balance, filtration or centrifugation equipment, and a suitable analytical instrument (e.g., gas chromatograph).

-

Procedure:

-

An excess amount of hexadecan-1-ol is added to a known volume of the solvent in a flask.

-

The flask is placed in a constant temperature bath and stirred for a sufficient time to reach saturation equilibrium.

-

The saturated solution is then separated from the undissolved solid by filtration or centrifugation.

-

The concentration of hexadecan-1-ol in the clear supernatant is determined using a calibrated analytical method.

-

pKa Determination

The pKa of a long-chain alcohol like hexadecan-1-ol is high, indicating very weak acidity. Its determination is not straightforward due to its insolubility in water. Potentiometric titration in a mixed-solvent system or theoretical calculations are often employed. The OECD Guideline 112 can be adapted for this purpose.

-

Principle: The pKa is the pH at which the acid is 50% dissociated. For water-insoluble substances, potentiometric titration can be performed in a mixture of an organic solvent and water. The apparent pKa in the mixed solvent is then extrapolated to pure water.

-

Apparatus: Potentiometric titrator with a pH electrode, beaker, burette.

-

Procedure:

-

A solution of hexadecan-1-ol is prepared in a suitable organic solvent (e.g., ethanol).

-

This solution is then titrated with a standardized solution of a strong base (e.g., NaOH) in the same solvent system.

-

The pH is monitored throughout the titration, and the equivalence point is determined from the titration curve.

-

The pKa is calculated from the pH at the half-equivalence point.

-

Mechanism of Action on the Skin Barrier

Hexadecan-1-ol does not engage in classical signaling pathways involving receptor binding and intracellular cascades. Instead, its primary mechanism of action in dermatological and pharmaceutical applications is through its interaction with the stratum corneum, the outermost layer of the epidermis, which functions as the primary skin barrier.[17][18][19] Fatty alcohols like hexadecan-1-ol are known for their emollient, moisturizing, and barrier-enhancing properties.[4][20][21][22][23][24]

The stratum corneum is often described as a "brick and mortar" structure, where the corneocytes are the "bricks" and the intercellular lipid matrix is the "mortar".[17] This lipid matrix, composed of ceramides, cholesterol, and free fatty acids, is crucial for maintaining the skin's barrier function and preventing transepidermal water loss (TEWL).[17][18]

Hexadecan-1-ol, being a lipid-soluble molecule, can integrate into the lipid lamellae of the stratum corneum. This interaction leads to:

-

Emollience: It fills the spaces between corneocytes, creating a smoother skin surface.[4][20]

-

Occlusion: It forms a thin, non-greasy film on the skin surface, which reduces the rate of water evaporation from the skin, thereby increasing skin hydration.[21]

-

Barrier Reinforcement: By incorporating into the lipid matrix, it can enhance the structural integrity of the barrier, making it more resilient to external irritants.[21]

The following diagram illustrates the interaction of hexadecan-1-ol with the stratum corneum.

Conclusion

Hexadecan-1-ol possesses a well-defined set of physicochemical properties that make it a valuable excipient in pharmaceutical and cosmetic formulations. Its characterization through standardized experimental protocols ensures consistent quality and performance. While not involved in direct cellular signaling, its interaction with the stratum corneum lipid matrix provides a clear mechanism for its emollient, moisturizing, and skin barrier-enhancing effects. This understanding is critical for the rational design and development of topical products aimed at improving skin health and facilitating drug delivery.

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.tw]

- 2. nmppdb.com.ng [nmppdb.com.ng]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. skinethix.com [skinethix.com]

- 5. This compound | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.astm.org [store.astm.org]

- 7. store.astm.org [store.astm.org]

- 8. Standard - Standard Test Method for Boiling Range Distribution of Fatty Acid Methyl Esters (FAME) in the Boiling Range from 100 °C to 615 °C by Gas Chromatography ASTM D7398-21 - Svenska institutet för standarder, SIS [sis.se]

- 9. kaycantest.com [kaycantest.com]

- 10. infinitalab.com [infinitalab.com]

- 11. intertekinform.com [intertekinform.com]

- 12. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 13. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 14. filab.fr [filab.fr]

- 15. oecd.org [oecd.org]

- 16. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 17. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Impact of formulation excipients on skin barrier functions: A review - Int J Pharm Chem Anal [ijpca.org]

- 20. jiuanchemical.com [jiuanchemical.com]

- 21. Not All Alcohols Are Bad: The Skincare Secret of Fatty Alcohols - Elchemy [elchemy.com]

- 22. Dispelling Myths: The Truth About Fatty Alcohol in Skincare and Haircare - Musim Mas [musimmas.com]

- 23. Fatty Alcohols in Skincare: Everything You Should Know [gorisy.com]

- 24. goldenagri.com.sg [goldenagri.com.sg]

A Technical Guide to the Natural Sources and Extraction of Palmityl Alcohol for Researchers and Drug Development Professionals

An in-depth exploration of the primary natural feedstocks and industrial methodologies for the isolation and purification of palmityl alcohol (cetyl alcohol), a crucial excipient and intermediate in pharmaceutical and cosmetic applications.

Palmityl alcohol, also known as this compound or 1-hexadecanol, is a long-chain fatty alcohol with the chemical formula CH3(CH2)15OH. Its waxy, solid nature at room temperature, coupled with its emollient, emulsifying, and thickening properties, makes it an indispensable component in a vast array of pharmaceutical formulations, including creams, lotions, and ointments. Furthermore, its chemical structure lends itself to further modifications, positioning it as a key starting material in the synthesis of more complex molecules for drug development. This technical guide provides a comprehensive overview of the natural origins of palmityl alcohol and the principal methods for its extraction and purification, with a focus on data-driven insights and detailed experimental protocols.

Natural Sources of Palmityl Alcohol

The primary commercial sources of palmityl alcohol are vegetable oils, with palm oil and coconut oil being the most significant feedstocks. The economic and chemical viability of these sources is directly linked to their fatty acid composition, specifically the prevalence of palmitic acid (C16:0), the direct precursor to palmityl alcohol.

Table 1: Comparative Fatty Acid Composition of Primary Natural Sources

| Fatty Acid | Palm Oil (%) | Coconut Oil (%) |

| Lauric Acid (C12:0) | 0.1 - 0.4 | 45 - 52 |

| Myristic Acid (C14:0) | 0.9 - 1.5 | 16 - 21 |

| Palmitic Acid (C16:0) | 42 - 47 | 7.5 - 10 |

| Stearic Acid (C18:0) | 4.0 - 5.5 | 2 - 4 |

| Oleic Acid (C18:1) | 38 - 44 | 5 - 8 |

| Linoleic Acid (C18:2) | 9 - 12 | 1 - 2.5 |

Data synthesized from multiple sources.

As indicated in Table 1, palm oil is a significantly richer source of palmitic acid (42-47%) compared to coconut oil (7.5-10%).[1] This higher concentration of the desired C16 fatty acid chain makes palm oil a more direct and efficient raw material for producing palmityl alcohol.[1] Commercially, palm oil also tends to have a price advantage over coconut oil.[1] While other vegetable oils and even some animal fats contain palmitic acid, their lower concentrations generally render them less economically feasible for large-scale production of palmityl alcohol. Historically, spermaceti from whale oil was a source, but this is no longer a viable or ethical option.

Extraction and Production Methodologies

The industrial production of palmityl alcohol from natural triglycerides is a multi-step process. The two primary routes involve either the transesterification or the saponification of the initial oil, followed by the reduction of the resulting fatty acid derivatives.

Route 1: Transesterification followed by Hydrogenation

This is the most common industrial method for producing fatty alcohols. It involves a two-stage process:

-

Transesterification: The triglycerides in the palm or coconut oil are reacted with a short-chain alcohol, typically methanol, in the presence of a catalyst (commonly sodium hydroxide or potassium hydroxide) to produce fatty acid methyl esters (FAMEs) and glycerol. This process is also known as methanolysis.

-

Hydrogenation: The resulting mixture of FAMEs is then subjected to high-pressure catalytic hydrogenation to reduce the ester group to a primary alcohol.

Route 2: Saponification followed by Reduction

An alternative route involves the saponification of the triglycerides, which is essentially hydrolysis using a strong base.

-

Saponification: The oil is heated with an aqueous solution of a strong base, such as sodium hydroxide, to produce glycerol and fatty acid salts (soaps).

-

Acidification: The fatty acid salts are then treated with a mineral acid to liberate the free fatty acids.

-

Reduction: The free fatty acids are subsequently reduced to fatty alcohols. This reduction can be achieved through various chemical methods, though catalytic hydrogenation is common.

Experimental Protocols

The following are generalized protocols for key steps in the extraction and analysis of palmityl alcohol. Researchers should optimize these protocols based on their specific starting materials and equipment.

Protocol 1: Transesterification of Palm Oil

Objective: To convert the triglycerides in palm oil to fatty acid methyl esters (FAMEs).

Materials:

-

Refined, bleached, and deodorized (RBD) palm oil

-

Methanol (anhydrous)

-

Sodium hydroxide (NaOH)

-

Reflux condenser

-

Two-necked flask

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Distilled water

-

Sulfuric acid (for neutralization)

Procedure:

-

Place 200 g of RBD palm oil into a 500 ml two-necked flask equipped with a reflux condenser and a magnetic stirrer.

-

Heat the oil to 60 ± 3°C with stirring.

-

In a separate container, prepare the catalyst solution by dissolving 1.5 g (0.75 wt% of the oil) of NaOH in 150 ml of methanol.

-

Once the oil reaches the target temperature, add the catalyst-methanol solution to the flask.

-

Maintain the reaction at reflux for approximately 90 minutes with continuous stirring.

-

After the reaction is complete, stop the heating and allow the mixture to cool.

-

Transfer the mixture to a separatory funnel and allow the two layers to separate. The upper layer is the methyl ester (FAME) layer, and the lower layer is the glycerol layer.

-

Drain the glycerol layer.

-

Wash the FAME layer with distilled water until the washings are neutral to pH paper.

-

The resulting FAME mixture is then ready for hydrogenation.

Protocol 2: Saponification of Palm Oil

Objective: To hydrolyze the triglycerides in palm oil to obtain free fatty acids.

Materials:

-

Crude palm oil

-

Ethanolic potassium hydroxide (KOH) solution (0.5 N)

-

Hydrochloric acid (HCl) solution (0.5 N)

-

Phenolphthalein indicator

-

Conical flask with a ground glass joint

-

Air condenser

-

Water bath or hot plate

-

Burette

Procedure:

-

Weigh 1-2 g of palm oil into a 250 ml conical flask.

-

Pipette 25 ml of 0.5 N ethanolic KOH solution into the flask.

-

Attach an air condenser and heat the mixture on a water bath or hot plate, maintaining a gentle boil for 1 hour or until the saponification is complete (indicated by a clear solution).

-

Allow the flask to cool and add 1 ml of phenolphthalein indicator.

-

Titrate the excess KOH with 0.5 N HCl until the pink color disappears.

-

To isolate the free fatty acids, the saponified mixture (before titration) would be treated with an excess of a strong mineral acid like HCl to precipitate the fatty acids, which can then be filtered and washed.

Protocol 3: Purity Analysis of Palmityl Alcohol by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To determine the purity of a palmityl alcohol sample and identify any related alcohol impurities. This protocol is based on the United States Pharmacopeia (USP) monograph for this compound.[2][3][4]

Materials:

-

Palmityl alcohol sample

-

Ethanol

-

Internal standard (e.g., 1-pentadecanol)

-

Reference standards for potential impurities (e.g., lauryl alcohol, myristyl alcohol, stearyl alcohol, oleyl alcohol)

-

Gas chromatograph with a flame ionization detector (FID)

-

Capillary column (e.g., PerkinElmer Elite 225)[2]

Procedure:

-

Internal Standard Solution Preparation: Prepare a 1 mg/mL solution of 1-pentadecanol in ethanol.[3]

-

Sample Solution Preparation: Accurately weigh and dissolve approximately 10 mg of the palmityl alcohol sample in 10 mL of the internal standard solution.[2]

-

Standard Solution Preparation: Prepare a solution containing approximately 1 mg/mL of USP this compound Reference Standard in the internal standard solution.[3]

-

Chromatographic Conditions:

-

Analysis: Inject equal volumes of the standard solution and the sample solution into the gas chromatograph.

-

Data Analysis:

-

Identify the peaks in the chromatograms based on the retention times of the reference standards.

-

Calculate the purity of the palmityl alcohol in the sample by comparing the peak area ratio of palmityl alcohol to the internal standard in the sample solution with that of the standard solution.

-

Quantify any identified impurities against their respective reference standards. The USP monograph allows for a total aliphatic alcohol impurity of up to 10% and unidentified impurities up to 1%.[2] A commercial sample can achieve a purity of 99%.[2]

-

Purification of Palmityl Alcohol

Following the initial extraction and reduction steps, the crude palmityl alcohol is a mixture of fatty alcohols of varying chain lengths. Purification is essential to meet the stringent requirements for pharmaceutical and cosmetic applications. The primary methods for purification are fractional distillation and crystallization.

Fractional Distillation: This technique separates the fatty alcohols based on their different boiling points. The crude alcohol mixture is heated, and the fraction containing the desired C16 alcohol (palmityl alcohol) is collected at its specific boiling range.

Crystallization: This method relies on the differential solubility of the fatty alcohols in a given solvent at varying temperatures. The crude mixture is dissolved in a suitable hot solvent, and as the solution cools, the less soluble palmityl alcohol crystallizes out, leaving the more soluble impurities in the solution.

Conclusion

Palmityl alcohol is a vital ingredient in the pharmaceutical and drug development sectors, primarily sourced from palm oil due to its high palmitic acid content and economic advantages. The industrial production predominantly relies on the transesterification of palm oil to fatty acid methyl esters, followed by high-pressure hydrogenation. Subsequent purification via fractional distillation and crystallization is crucial to achieve the high purity required for its applications. The detailed protocols provided herein offer a foundational understanding for researchers to extract, analyze, and utilize this versatile fatty alcohol in their work. A thorough understanding of these processes is essential for ensuring the quality, consistency, and efficacy of the final products in which palmityl alcohol is incorporated.

References

An In-depth Technical Guide to the Polymorphism and Crystalline Structures of Cetyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl alcohol (1-hexadecanol), a 16-carbon fatty alcohol, is a ubiquitous excipient in pharmaceutical, cosmetic, and food formulations. Its functional properties, such as thickening, emollience, and stabilization of emulsions, are intrinsically linked to its solid-state characteristics.[1][2] this compound exhibits polymorphism, the ability to exist in multiple crystalline forms, each with distinct physicochemical properties. A thorough understanding of this compound's polymorphic behavior and crystalline structures is paramount for controlling product performance, stability, and manufacturability. This technical guide provides a comprehensive overview of the polymorphic forms of this compound, their characterization by modern analytical techniques, and the experimental protocols for their investigation.

Polymorphic Forms of this compound

This compound is known to exist in at least three polymorphic forms: α, β, and γ. These forms differ in their crystal packing, which in turn affects their melting point, solubility, and mechanical properties. The transitions between these forms are influenced by factors such as temperature, pressure, and the presence of impurities or other excipients.

-

α (Alpha) Form: This is a metastable, high-temperature form with a hexagonal crystal structure.[3] The hydrocarbon chains in the α-form exhibit rotational freedom around their long axes, leading to a "waxy" consistency. This form is often the first to crystallize from the melt.[3]

-

β (Beta) Form: The β-form is a more stable, orthorhombic crystalline structure. The transition from the α to the β form occurs upon cooling and results in a more ordered and densely packed arrangement of the molecules.

-

γ (Gamma) Form: The γ-form is another stable polymorph, and like the β-form, it represents a more ordered state compared to the α-form. Long-chain n-alcohols with an even number of carbon atoms, such as this compound, have been reported to crystallize in the γ-form.

Quantitative Data on Polymorphic Transitions

Differential Scanning Calorimetry (DSC) is a powerful technique for elucidating the thermodynamic parameters associated with the polymorphic transitions of this compound. The following table summarizes key quantitative data obtained from DSC analysis.

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Reference |

| Liquid to α-form (Crystallization) | 48.5 | - | - | [3] |

| α-form to β-form (Polymorphic Transition) | 43.3 | - | - | [3] |

| Melting (Solid to Liquid) | 48.8 | 49.3 | 212.7 | [3] |

Note: The values presented are representative and can vary depending on the experimental conditions such as heating/cooling rate and sample purity.

Crystalline Structure Data

X-ray Diffraction (XRD) is the primary method for determining the crystal structure of the different polymorphs. The unit cell parameters define the geometry of the repeating unit in the crystal lattice.

| Polymorph | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Space Group |

| α | Hexagonal | - | - | - | - | - | - | - |

| β | Orthorhombic | - | - | - | - | - | - | - |

| γ | Monoclinic | - | - | - | - | - | - | - |

Experimental Protocols

Differential Scanning Calorimetry (DSC)